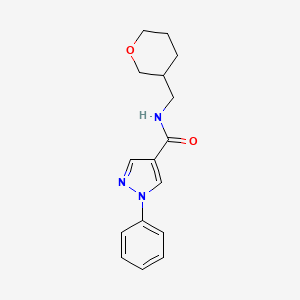![molecular formula C22H34N4O3 B5966614 1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5966614.png)
1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine, also known as MPACB, is a novel compound that has gained significant attention in the scientific community. MPACB is a bipiperidine-based compound that has been synthesized in recent years and has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is not fully understood. However, studies have shown that it acts as a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is its potent inhibitory activity against various enzymes and its ability to modulate the activity of various neurotransmitters. This makes it a promising therapeutic agent for the treatment of various diseases. However, the synthesis of 1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is a complex process that requires expertise in organic chemistry, which can be a limitation for its widespread use in lab experiments.
Orientations Futures
There are several future directions for the study of 1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. One potential direction is the development of more efficient and cost-effective synthesis methods for 1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. Another potential direction is the further study of the mechanism of action of 1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine, which could provide insights into its potential therapeutic uses. Additionally, more studies are needed to determine the safety and efficacy of 1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine in human clinical trials.
Méthodes De Synthèse
The synthesis of 1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with 1-(4-morpholinyl) piperazine, followed by acylation with acetic anhydride. The final product is obtained by reacting the acylated intermediate with 4-(4-morpholinyl)benzoyl chloride. The synthesis of 1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has shown significant potential in various scientific research applications. It has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1'-[(1-methyl-1H-pyrrol-3-yl)acetyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has also been studied for its potential use as a diagnostic tool for the detection of various diseases.
Propriétés
IUPAC Name |
2-(1-methylpyrrol-3-yl)-1-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-23-7-2-18(17-23)16-21(27)25-10-5-20(6-11-25)24-8-3-19(4-9-24)22(28)26-12-14-29-15-13-26/h2,7,17,19-20H,3-6,8-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSMXYDYVPUDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CC(=O)N2CCC(CC2)N3CCC(CC3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-2-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5966542.png)
![5-(dimethylamino)-2-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-3(2H)-pyridazinone](/img/structure/B5966554.png)
![3-ethyl-2-[(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B5966567.png)
![5-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B5966570.png)

![ethyl 1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5966592.png)
![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B5966599.png)
![1-(4-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5966607.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5966615.png)
![ethyl (2-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5966617.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-furamide](/img/structure/B5966621.png)

![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5966636.png)